molecular formula C13H12N2O3S B5734876 N-phenyl-3-sulfamoylbenzamide

N-phenyl-3-sulfamoylbenzamide

Cat. No.: B5734876
M. Wt: 276.31 g/mol
InChI Key: GJXPMGCXUXSFJW-UHFFFAOYSA-N
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Description

N-phenyl-3-sulfamoylbenzamide is a chemical compound that has garnered significant interest in the field of medicinal chemistry. The structure of this compound consists of a benzamide core with a phenyl group and a sulfamoyl group attached to it, which contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-sulfamoylbenzamide typically involves the reaction of 3-amino-N-(4-fluorophenyl)benzamide with cyclohexanesulfonyl chloride in the presence of pyridine as a solvent . The reaction mixture is refluxed overnight, and the resulting product is purified using preparative high-performance liquid chromatography (HPLC) . This method ensures the high purity and yield of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as industrial chromatography.

Scientific Research Applications

Properties

IUPAC Name

N-phenyl-3-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c14-19(17,18)12-8-4-5-10(9-12)13(16)15-11-6-2-1-3-7-11/h1-9H,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXPMGCXUXSFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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